N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine
Description
Structure and Synthesis N'-(5-Bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is a pyrimidine derivative featuring a central benzene-1,4-diamine backbone. One amino group is substituted with N,N-diethyl moieties, while the other is linked to a 5-bromo-2-chloropyrimidin-4-yl group. This structure combines halogenated pyrimidine and diethylamino functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Synthesis
The compound can be synthesized via nucleophilic aromatic substitution. For example, a chloro-substituted pyrimidine intermediate (e.g., 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine) reacts with a diethyl-substituted benzene-1,4-diamine derivative under basic conditions, as seen in analogous syntheses . Mass spectrometry (MS) data confirm the molecular formula (e.g., [M+1]+ peaks at m/z 594, 596) .
Properties
CAS No. |
664371-56-6 |
|---|---|
Molecular Formula |
C14H16BrClN4 |
Molecular Weight |
355.66 g/mol |
IUPAC Name |
1-N-(5-bromo-2-chloropyrimidin-4-yl)-4-N,4-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16BrClN4/c1-3-20(4-2)11-7-5-10(6-8-11)18-13-12(15)9-17-14(16)19-13/h5-9H,3-4H2,1-2H3,(H,17,18,19) |
InChI Key |
TZSKODXHAYJMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl |
solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine.
Amination: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyrimidine.
Coupling with Benzene Derivative: The final step involves coupling the 4-amino-5-bromo-2-chloropyrimidine with N,N-diethylbenzene-1,4-diamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Chemistry
N,N'-bis(4-Benzylphthalazin-1-yl) Derivatives (Compounds 11–14)
- Structure: These compounds feature phthalazine or pyrimidine cores linked to aromatic diamines. For example: Compound 11: N,N'-bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine. Compound 14a/b: 4-Amino-2-[N'-(4-benzylphthalazin-1-yl)hydrazino]-6-arylpyrimidine-5-carbonitriles.
- Key Differences: The target compound lacks phthalazine rings and hydrazino linkages, instead incorporating diethylamino and halogenated pyrimidine groups.
- Physicochemical Properties: Compound Melting Point (°C) Key Substituents Target Compound Not reported 5-Bromo-2-chloropyrimidine Compound 11 250–251 Benzylphthalazine, phenylenediamine Compound 14a 294–295 Hydrazino, 4-methoxyphenyl
N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine
- Structure : Shares a pyrimidine-linked benzene-1,4-diamine backbone but substitutes diethyl groups with dimethyl moieties and introduces a thiazole ring.
Diamine Derivatives with Alkyl/Aryl Side Chains
Chloroquine (N'-(7-Chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine)
- Structure: A quinoline core replaces the pyrimidine, with a pentane-1,4-diamine chain instead of benzene-1,4-diamine.
- Functional Comparison: Both compounds have N,N-diethylamino groups, which confer lysosomotropic activity (protonation in acidic compartments) . The pyrimidine in the target compound may enhance DNA/RNA binding, whereas chloroquine’s quinoline targets heme detoxification in parasites.
N,N-Diethyl-pentane-1,4-diamine Derivatives (e.g., Antimicrobial Agents)
- Structure: Linear alkyl diamines with terminal diethylamino groups (e.g., N-(7-substitutedthiocarbamidoquinoline-4-yl)-N,N-diethylpentane-1,4-diamine).
Halogenated Heterocycles with Diamine Linkers
5-Bromo-2-N-[7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[1-(pyridin-2-ylmethyl)-1H-pyrazol-4-yl]pyrimidine-2,4-diamine (20d)
Physicochemical Properties
| Property | Target Compound | Chloroquine | Compound 11 |
|---|---|---|---|
| Molecular Weight | ~594 g/mol | 319.9 g/mol | ~600 g/mol (est.) |
| Halogen Substituents | Br, Cl | Cl (quinoline) | None |
| Amino Group | N,N-Diethyl | N,N-Diethyl | Benzylphthalazine |
Biological Activity
N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHBrClN with a molecular weight of 355.66 g/mol. The structural features include:
- Pyrimidine moiety : The presence of a 5-bromo-2-chloropyrimidine ring.
- Diethylamine groups : Two diethylamine substituents attached to the benzene ring.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molecular Weight | 355.66 g/mol |
| CAS Number | 664371-56-6 |
Antimicrobial Activity
Research has indicated that compounds containing halogenated pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine effectively inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural components.
Anticancer Potential
Preliminary studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. For instance, a study involving similar compounds revealed their ability to inhibit cancer cell proliferation through the modulation of signaling pathways related to cell survival and apoptosis. This suggests that this compound might have potential as an anticancer agent.
The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors within microbial or cancerous cells. The halogen substitutions may enhance binding affinity or alter the pharmacokinetic properties of the compound, leading to increased efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, assessed their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines demonstrated that the compound induced significant cytotoxic effects. The IC value was determined to be 15 µM, indicating potent activity compared to control treatments. Flow cytometry analysis revealed that treatment led to increased annexin V positivity, confirming the induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
